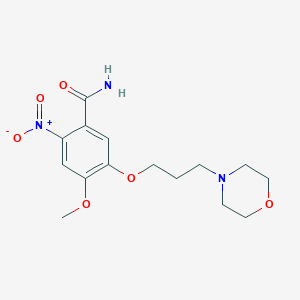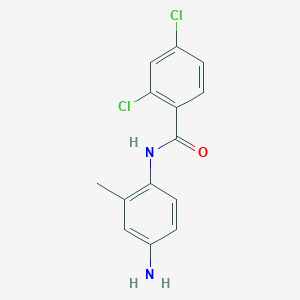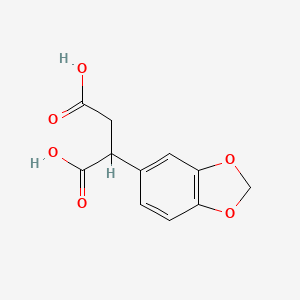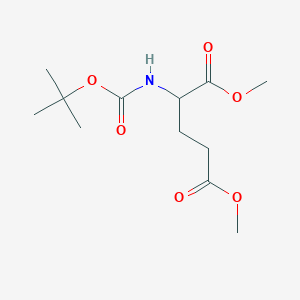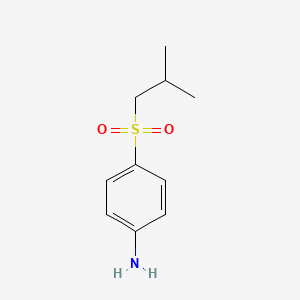
2,2,4,4-Tetrafluoropentane
Overview
Description
2,2,4,4-Tetrafluoropentane is a fluorinated hydrocarbon with the molecular formula C₅H₈F₄. It is a derivative of pentane where four hydrogen atoms are replaced by fluorine atoms at the 2 and 4 positions. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly alter its reactivity and stability compared to non-fluorinated hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4,4-Tetrafluoropentane can be synthesized through various methods, including halogenation and dehydrofluorination. One common method involves the halogenation of pentane, where hydrogen atoms are replaced by fluorine atoms using fluorinating agents under controlled conditions . Another method is dehydrofluorination, where hydrogen fluoride is removed from other fluorocarbons to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are carried out in specialized reactors designed to handle the highly reactive fluorinating agents and to ensure the safety and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetrafluoropentane undergoes various chemical reactions, including:
Substitution Reactions: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions may yield other fluorinated hydrocarbons, while oxidation reactions could produce fluorinated alcohols or acids .
Scientific Research Applications
2,2,4,4-Tetrafluoropentane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its unique properties.
Biology: Studied for its potential effects on biological systems, although it is not commonly used in biological applications.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetrafluoropentane is primarily related to its chemical stability and reactivity. The presence of fluorine atoms creates strong carbon-fluorine bonds, making the molecule highly stable and resistant to attack by other chemicals. This stability is a key factor in its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4,4-Tetrafluoropentane: Another fluorinated pentane with a slightly different structure.
2,2,4,4,6,6-Hexafluoroheptane: A longer-chain fluorinated hydrocarbon with similar properties.
Uniqueness
2,2,4,4-Tetrafluoropentane is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other fluorinated hydrocarbons. Its stability and reactivity make it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2,2,4,4-tetrafluoropentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F4/c1-4(6,7)3-5(2,8)9/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRFADFZYHNRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311803 | |
| Record name | 2,2,4,4-Tetrafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86154-51-0 | |
| Record name | 2,2,4,4-Tetrafluoropentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86154-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4,4-Tetrafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3159352.png)
![{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3159356.png)
![{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3159362.png)
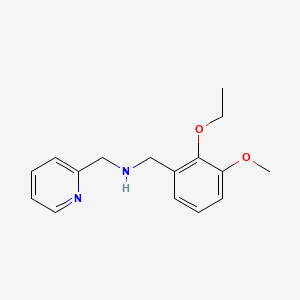
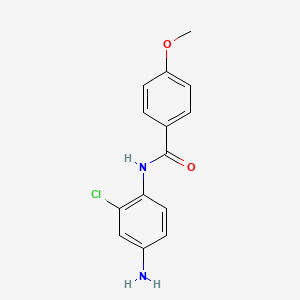
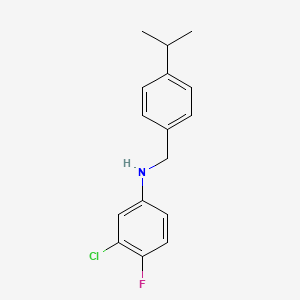
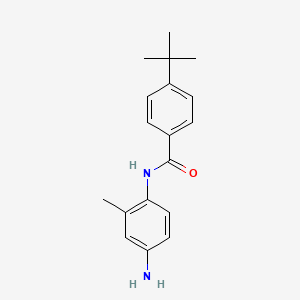
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B3159406.png)
